molecular formula C11H21NO B2458792 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine CAS No. 2287283-74-1

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine

Cat. No.: B2458792
CAS No.: 2287283-74-1
M. Wt: 183.295
InChI Key: LWVTVWSFPINNKM-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine is an organic compound with a unique structure that combines a cyclobutane ring with an amine group and an allyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Allyl Ether Group: The allyl ether group can be introduced via an etherification reaction using allyl alcohol and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Methyl-2-propanyl)oxy]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    3-[(2-Methylpropan-2-yl)oxy]phenylmethanol: Contains a phenyl ring instead of a cyclobutane ring.

Uniqueness

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine is unique due to its combination of a cyclobutane ring, an allyl ether group, and an amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8-10H,1,6-7,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVTVWSFPINNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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